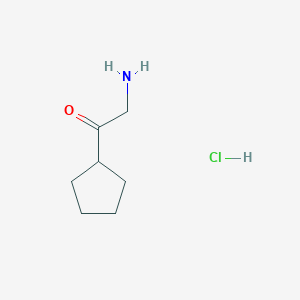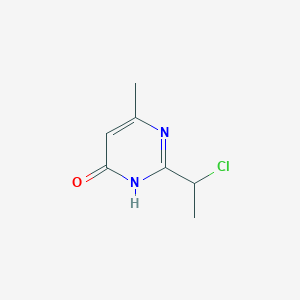
2-(1-Chloroethyl)-6-methylpyrimidin-4-ol
Descripción general
Descripción
Chloroethyl chloroformates are a pair of related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
Chloroethyl chloroformate can be synthesized using various methods. For instance, one method involves the acid-mediated cyclisation . Another method uses 1-chloroethyl chloroformate to produce the secondary amine .Molecular Structure Analysis
The molecular structure of chloroethyl chloroformates consists of a carbon, hydrogen, and chlorine atoms . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Chloroformates are used as reagents in organic chemistry . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
Chloroethyl chloroformates are colorless, volatile liquids that degrade in moist air . They are formally esters of chloroformic acid .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its reactivity with amines can be harnessed to create tertiary amine structures, which are prevalent in many drugs. For instance, it can be used in the selective N-dealkylation of tertiary amines, a key step in the production of certain medications .
Analytical Chemistry
In analytical chemistry, “2-(1-Chloroethyl)-6-methylpyrimidin-4-ol” serves as a reactant in the preparation of alkyl 1-chloroethyl carbonates. These carbonates are essential for N-demethylation reactions in the determination of multiple drugs of abuse in biological fluids, utilizing techniques like capillary electrophoresis with native fluorescence and laser-induced fluorescence detection .
Catalysis
The compound finds application as a catalyst in chemoselective reactions. For example, it can catalyze the chemoselective desilylation of silyl-protected alcohols, which is a valuable reaction in the purification of specific organic compounds .
Protective Group Chemistry
In synthetic organic chemistry, protecting groups are often necessary to mask reactive sites during multi-step syntheses. “2-(1-Chloroethyl)-6-methylpyrimidin-4-ol” can be used to cleave benzhydryl groups from amines, thereby revealing the functional amine group for further chemical reactions .
Electrosynthesis
In the field of electrosynthesis, this compound can be involved in the electrocarboxylation reactions. It has been used as a medium in the electrosynthesis of naproxen through the electrocarboxylation of 2-(1-chloroethyl)-6-methoxynaphthalene using CO2, which is a green and sustainable method of synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-chloroethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-3-6(11)10-7(9-4)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCWHLFPSBYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242385 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-6-methylpyrimidin-4-ol | |
CAS RN |
1394040-96-0 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
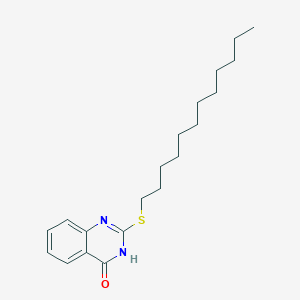
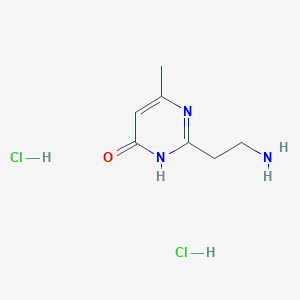
![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)
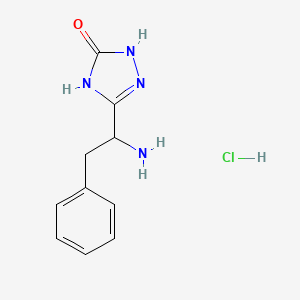


![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
